

Thermal properties of **cis-1,4-Bis(aminomethyl)cyclohexane**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>cis-1,4-Bis(aminomethyl)cyclohexane</i>
Cat. No.:	B157763

[Get Quote](#)

An In-depth Technical Guide to the Thermal Properties of **cis-1,4-Bis(aminomethyl)cyclohexane**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known thermal properties of **cis-1,4-Bis(aminomethyl)cyclohexane**. Due to the specificity of the cis-isomer, publicly available experimental data is limited for certain properties. This guide consolidates available data, presents standard experimental methodologies for thermal analysis, and offers context through theoretically calculated values for the related trans-isomer.

Thermal Property Data

The thermal properties of a compound are critical for determining its stability, handling requirements, and suitability for various applications, including in pharmaceutical development where processing and storage conditions are paramount.

Summary of Quantitative Data

The quantitative thermal data for **cis-1,4-Bis(aminomethyl)cyclohexane** and its commercially available mixture of isomers are summarized below. For comparative purposes, calculated theoretical values for the trans-isomer are also included.

Table 1: Experimental Thermal Properties of 1,4-Bis(aminomethyl)cyclohexane

Property	Value	Isomer	Source
Melting Point	-9 °C	cis	[1]
Boiling Point	76 °C	cis	[1]
Flash Point	106 °C	cis- and trans- mixture	[2] [3]
Specific Gravity (20/20)	0.95	cis- and trans- mixture	[2] [3]

Table 2: Theoretically Calculated Thermal Properties of trans-1,4-Bis(aminomethyl)cyclohexane (Joback Method)

Property	Value	Unit	Source
Normal Melting Point (T _f)	349.58	K	[4]
Normal Boiling Point (T _b)	542.38	K	[4]
Enthalpy of Fusion (H _{fus})	19.78	kJ/mol	[4]
Enthalpy of Vaporization (H _{vap})	54.80	kJ/mol	[4]
Ideal Gas Heat Capacity (C _{p,g})	342.06 (at T _b)	J/mol·K	[4]

Note: The Joback method is a group contribution method used for the prediction of thermophysical properties of pure components. These are estimated values and not experimental results.

Discussion of Properties

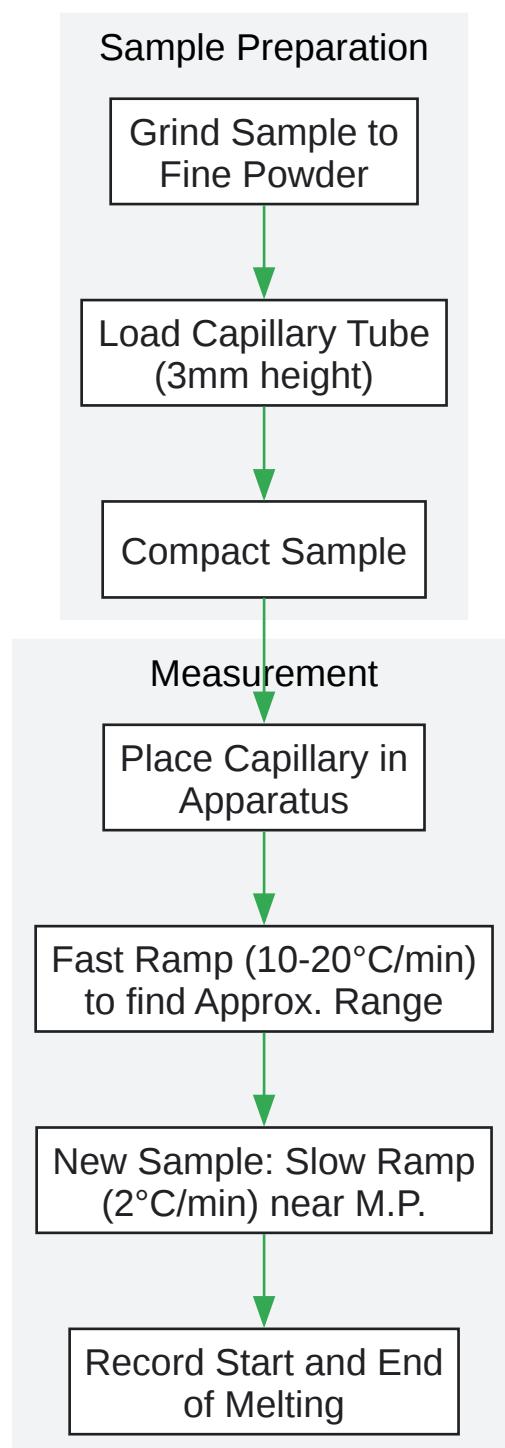
- Melting and Boiling Points: Primary and secondary amines, such as 1,4-Bis(aminomethyl)cyclohexane, can form intermolecular hydrogen bonds, which leads to higher boiling points compared to alkanes of similar molecular weight.[\[5\]](#)[\[6\]](#)[\[7\]](#) However,

these hydrogen bonds are generally weaker than those in alcohols, resulting in lower boiling points than their alcohol counterparts.^[7] The reported experimental boiling point for the *cis*-isomer is 76 °C.^[1]

- **Decomposition Temperature:** The thermal stability and decomposition profile of a substance are typically determined using Thermogravimetric Analysis (TGA).^{[8][9]} This analysis measures the change in mass of a sample as it is heated at a controlled rate.^[8] While specific experimental TGA data for **cis-1,4-Bis(aminomethyl)cyclohexane** was not found, this technique is the standard for determining the temperature at which significant degradation occurs.
- **Specific Heat Capacity and Thermal Conductivity:** Experimental data for the specific heat capacity and thermal conductivity of **cis-1,4-Bis(aminomethyl)cyclohexane** are not readily available in the cited literature. These properties are crucial for heat transfer calculations in chemical processes. Differential Scanning Calorimetry (DSC) is a primary technique for determining the specific heat capacity of materials.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate determination of thermal properties. The following sections describe standard protocols for key thermal analysis experiments.


Melting Point Determination (Capillary Method)

The melting point is a fundamental property used for identification and as an indicator of purity.^{[10][11]} Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.^[12]

Methodology:

- **Sample Preparation:** A small quantity of the solid sample is finely ground into a powder using a mortar and pestle. The open end of a glass capillary tube is pressed into the powder.^[13]
- **Loading the Capillary:** The tube is tapped gently on a hard surface or dropped through a long glass tube to compact the sample into a column approximately 3 mm high at the sealed bottom.^{[11][13]}

- Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).[10][11]
- Approximate Determination: A preliminary rapid heating run (10-20°C/min ramp rate) is performed to quickly determine an approximate melting range.[10][13]
- Accurate Determination: A fresh sample is prepared and heated to a temperature about 5-10°C below the approximate melting point. The heating rate is then reduced to a slow ramp (e.g., 2°C/min) to allow for thermal equilibrium.[10]
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.

[Click to download full resolution via product page](#)

Diagram 1: Workflow for Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[14] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]

Methodology:

- **Sample Preparation:** A small test tube is filled to about half-full with the liquid sample. A capillary tube, sealed at one end, is inverted (open end down) and placed inside the test tube.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This entire setup is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[14]
- **Heating:** The side arm of the Thiele tube is gently and continuously heated with a microburner. This design ensures uniform heating of the oil bath via convection.[14]
- **Observation:** As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a vigorous and continuous stream of bubbles will emerge from the capillary tip as the sample's vapor pressure overcomes the atmospheric pressure.[14]
- **Data Recording:** Heating is stopped, and the apparatus is allowed to cool slowly. The moment the bubbling stops and liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point.[14]

Decomposition Temperature (Thermogravimetric Analysis - TGA)

TGA provides quantitative information on the thermal stability and composition of a substance by monitoring its mass as a function of temperature or time in a controlled atmosphere.[8][9]

Methodology:

- **Sample Preparation:** A small, precisely weighed amount of the sample (typically 5-10 mg) is placed into a tared TGA crucible (pan), often made of platinum or alumina.[15]

- **Instrument Setup:** The crucible is placed on a sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or reactive air) is established with a specific flow rate.[15]
- **Temperature Program:** The furnace is heated according to a defined temperature program. For dynamic TGA, this is typically a linear heating rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., 25 °C to 700 °C).[15][16]
- **Data Acquisition:** The instrument continuously records the sample's mass and temperature.
- **Data Analysis:** The resulting data is plotted as a TGA curve (mass vs. temperature). The onset temperature of decomposition is identified as the point where significant mass loss begins. The first derivative of this curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum decomposition rates.[8]

[Click to download full resolution via product page](#)

Diagram 2: General Workflow for Thermogravimetric Analysis (TGA).

Specific Heat Capacity (Differential Scanning Calorimetry - DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine specific heat capacity (C_p) and analyze thermal transitions like melting and glass transitions.

[17]

Methodology:

- Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell.
- Calibration and Baseline: A baseline run is performed with two empty pans to correct for any instrumental asymmetry. The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
- Data Acquisition: A three-step method is commonly used to determine C_p :
 - Step 1 (Baseline): Run the empty sample and reference pans through the desired temperature program (e.g., heat from 20°C to 150°C at 10°C/min).
 - Step 2 (Standard): Place a sapphire standard of known mass in the sample pan and repeat the same temperature program.
 - Step 3 (Sample): Replace the sapphire standard with the sample pan and repeat the temperature program a final time.
- Data Analysis: The specific heat capacity of the sample ($C_{p,\text{sample}}$) is calculated at a given temperature (T) using the following equation, which compares the heat flow differences (Δq) between the three runs: $C_{p,\text{sample}}(T) = C_{p,\text{std}}(T) \times (m_{\text{std}} / m_{\text{sample}}) \times (\Delta q_{\text{sample}} - \Delta q_{\text{baseline}}) / (\Delta q_{\text{std}} - \Delta q_{\text{baseline}})$ where std refers to the sapphire standard and m is mass.

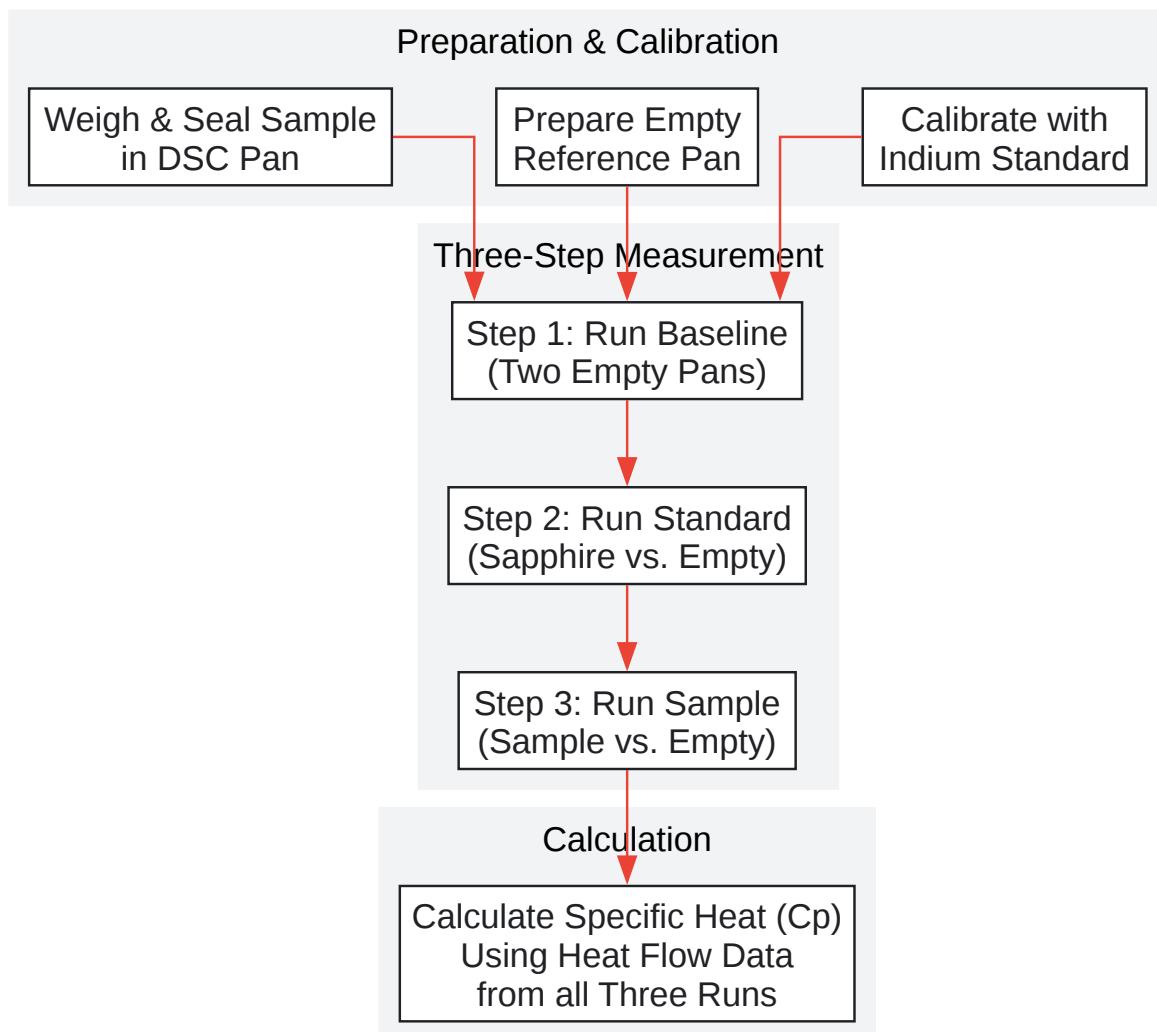

[Click to download full resolution via product page](#)

Diagram 3: Workflow for Specific Heat Capacity Measurement by DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-1,4-Bis(aminomethyl)cyclohexane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1,4-Bis(aminomethyl)cyclohexane | 2549-93-1 | TCI Deutschland GmbH [tcichemicals.com]
- 4. chemeo.com [chemeo.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. systag.ch [systag.ch]
- To cite this document: BenchChem. [Thermal properties of cis-1,4-Bis(aminomethyl)cyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157763#thermal-properties-of-cis-1-4-bis-aminomethyl-cyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com